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Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-(3-hydroxyphenyl)piperazine, a key intermediate in contemporary drug
discovery and development. Designed for researchers, medicinal chemists, and formulation
scientists, this document moves beyond a simple recitation of data points. It delves into the
causality behind the compound's characteristics, offers insights into appropriate experimental
design for its analysis, and contextualizes its properties within the broader landscape of
pharmaceutical sciences. We will explore its identity, solubility, ionization constants (pKa), and
stability, providing both established data and the scientific rationale for its behavior.

Molecular Identity and Core Properties

1-(3-hydroxyphenyl)piperazine, also known by its synonym 3-(1-Piperazino)phenol, is a
bifunctional organic molecule featuring a phenylpiperazine scaffold.[1] This structural motif is of
significant interest in medicinal chemistry, as the piperazine ring is a common pharmacophore
found in numerous biologically active compounds, while the hydroxylated phenyl group offers a
site for further chemical modification or metabolic interaction.[2] The compound typically
presents as a white to off-white crystalline powder with no discernible odor.[1]
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A summary of its fundamental physicochemical properties is presented below.

Property Value Source(s)
CAS Number 59817-32-2 [11[3]
Molecular Formula C10H14N20 [4]
Molecular Weight 178.23 g/mol [4]
Appearance White to off-white solid/powder  [1][3]
Melting Point 217-221 °C [11[31[5]
Boiling Point 371.3 °C (at 760 mmHg) [1]

Density 1.141 g/cm3 [1]

Flash Point 178.3°C [1]

lonization Behavior (pKa)

The ionization state of a drug candidate is a critical determinant of its absorption, distribution,
metabolism, and excretion (ADME) profile. 1-(3-hydroxyphenyl)piperazine possesses two
key ionizable groups: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine
ring.

¢ Piperazine Nitrogens: The parent piperazine molecule has two pKa values, corresponding to
the two protonation steps of its nitrogen atoms (pKai = 5.35, pKaz = 9.73).[6] In 1-(3-
hydroxyphenyl)piperazine, the nitrogen attached to the phenyl ring (N-1) is significantly
less basic due to the electron-withdrawing effect of the aromatic system, where the lone pair
can be delocalized. The aliphatic nitrogen (N-4) retains its basic character and is the primary
site of protonation in a physiological pH range.

e Phenolic Hydroxyl: The hydroxyl group is acidic, and its pKa is influenced by the electron-
donating nature of the piperazine substituent.

The predicted pKa for 1-(3-hydroxyphenyl)piperazine is approximately 10.33.[3][7] This value
likely corresponds to the deprotonation of the phenolic hydroxyl group, indicating it is a weak
acid. The pKa for the protonated N-4 of the piperazine ring would be lower, typical for a
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secondary amine. Understanding these pKa values is crucial; at physiological pH (~7.4), the N-
4 nitrogen will be predominantly protonated, rendering the molecule cationic, which significantly
influences its solubility and interaction with biological membranes.

Experimental Protocol: Potentiometric pKa
Determination

The causality behind choosing potentiometric titration lies in its robustness and ability to directly
measure the change in pH upon addition of a titrant, allowing for precise determination of the
equilibrium constant.
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Sample Preparation

Dissolve accurately weighed
1-(3-hydroxyphenyl)piperazine Workflow for Potentiometric pKa Determination
in methanol/water co-solvent

Add background electrolyte
(e.g., 0.15 M KCI) to
maintain constant ionic strength
Titration
Calibrate pH electrode with
standard buffers (pH 4, 7, 10)
Titrate with standardized HCI
to determine basic pKa
Titrate with standardized KOH
to determine acidic pKa
Gecord pH vs. volume of titrant addecD

Data Analysis
Plot first derivative of
pH vs. volume (dpH/dV)

Identify equivalence points
from the peaks

:

Calculate pKa from the pH
at the half-equivalence point

Click to download full resolution via product page

Caption: Workflow for Potentiometric pKa Determination.
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Solubility Profile

Solubility is a gatekeeper property in drug development. Insufficient solubility can lead to poor
absorption and bioavailability. 1-(3-hydroxyphenyl)piperazine is reported to be soluble in
water.[1][7] This is attributable to its multiple polar functional groups—the hydroxyl group and
the two nitrogen atoms—which can participate in hydrogen bonding with water molecules.

The pH of the aqueous medium will heavily influence its solubility due to its ionizable nature.

« In acidic conditions (pH < basic pKa): The piperazine nitrogen will be protonated, forming a
cationic salt which is expected to have high aqueous solubility.

« In alkaline conditions (pH > acidic pKa): The phenolic hydroxyl will be deprotonated, forming
an anionic phenolate, which should also enhance water solubility.

» Near the isoelectric point: The molecule will exist predominantly as a neutral zwitterion,
where its solubility is expected to be at its minimum.

Experimental Protocol: Thermodynamic Solubility
(Shake-Flask Method)

The shake-flask method (as per OECD Guideline 105) is the gold standard for determining
thermodynamic solubility because it allows the system to reach true equilibrium, providing a
reliable and reproducible value.
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Shake-Flask Method for Solubility

Add excess solid compound to
buffers of varying pH (e.g., 2, 7.4, 9)

i

Agitate at constant temperature
(e.g., 25°C or 37°C) for 24-48h
to ensure equilibrium

i

Separate solid from solution
(centrifugation or filtration)

i

Quantify concentration of dissolved
compound in the supernatant
(e.g., by HPLC-UV)

Click to download full resolution via product page

Caption: Shake-Flask Method for Solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), is a
measure of a compound's preference for a lipid versus an aqueous environment. It is a critical
parameter for predicting membrane permeability and overall ADME properties. While a specific
experimental LogP value for 1-(3-hydroxyphenyl)piperazine is not readily available in the
cited literature, its structure allows for a qualitative assessment. The presence of the polar
hydroxyl and piperazine groups counteracts the lipophilicity of the phenyl ring, suggesting a
relatively balanced or hydrophilic character.
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Experimental Protocol: LogP Determination (Shake-
Flask Method)

This method directly measures the partitioning of the compound between two immiscible
phases, providing the most fundamental measure of lipophilicity.

o Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of
water with n-octanol. Prepare a stock solution of the compound in one of the phases.

o Partitioning: Add a known volume of the stock solution to a flask containing both pre-
saturated n-octanol and water.

o Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) and then allow the
phases to separate completely, often aided by centrifugation.

¢ Quantification: Carefully sample both the aqueous and octanol layers. Determine the
concentration of the compound in each phase using a suitable analytical technique like
HPLC-UV.

» Calculation: Calculate LogP using the formula: LogP = logio([Compound]o.tanol /
[Compound]a(pueous).

Chemical Stability and Storage

Chemical stability is paramount for ensuring the integrity of a substance during storage and
use. 1-(3-hydroxyphenyl)piperazine is noted to be air-sensitive.[3][7] This sensitivity is likely
due to the phenolic hydroxyl group, which can be susceptible to oxidation, potentially forming
colored quinone-type byproducts, especially in the presence of light, air (oxygen), and trace
metals.

Recommended Storage: To ensure long-term integrity, the compound should be stored under
an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light,
and kept in a cool, dry place.[3][7]

Conclusion
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1-(3-hydroxyphenyl)piperazine is a versatile building block in pharmaceutical research,
possessing a rich physicochemical profile. Its aqueous solubility, governed by multiple polar
functional groups, and its pH-dependent ionization are key features that dictate its behavior in
biological systems. The phenolic hydroxyl group confers both a site for hydrogen bonding and a
potential liability for oxidative degradation, necessitating careful handling and storage. This
guide provides the foundational knowledge and experimental frameworks necessary for
scientists to effectively utilize and characterize this important chemical entity in their research
and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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